molecular formula C18H16N4O2S B5439120 4-methyl-3-(4-nitrophenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole

4-methyl-3-(4-nitrophenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole

Cat. No. B5439120
M. Wt: 352.4 g/mol
InChI Key: GKEOGFKBGRLCNT-VMPITWQZSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, with the various substituents attached as described in the name of the compound. The presence of the nitro group on the phenyl ring would likely contribute to the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally, and without specific data on this compound, it’s difficult to provide an analysis .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to fully characterize its physical and chemical properties, investigations into its reactivity and potential uses, and if relevant, studies on its biological activity .

properties

IUPAC Name

4-methyl-3-(4-nitrophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-21-17(15-9-11-16(12-10-15)22(23)24)19-20-18(21)25-13-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEOGFKBGRLCNT-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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